Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C25H25ClN4O5 and its molecular weight is 496.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Applications
A key aspect of scientific research on similar complex molecules involves innovative synthesis techniques. For instance, the efficient synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates through ultrasound irradiation demonstrates a method that could be applied to similar compounds, significantly reducing reaction times and enhancing yields (Machado et al., 2011). This technique showcases the potential for rapid synthesis of complex molecules, including ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate, for research and development in pharmaceuticals and materials science.
Antimicrobial Applications
The search for new antimicrobial agents is a critical area of pharmaceutical research. Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties. For example, new quinazolines have shown potential as antimicrobial agents against various bacterial and fungal strains, indicating that similar compounds could possess valuable antimicrobial activities (Desai, Shihora, & Moradia, 2007). These findings suggest a possible research pathway for exploring the antimicrobial applications of this compound.
Structural and Molecular Characterization
Characterization techniques such as crystallography and spectral analysis play a crucial role in understanding the molecular structure and potential applications of complex compounds. The synthesis and molecular structure analysis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate provides an example of how structural elucidation can inform the development of novel compounds with specific functionalities (Achutha et al., 2017). Such characterization is essential for the development of this compound for specific scientific applications.
Pharmacological Potential
The exploration of pharmacological activities is a significant area of research for complex chemical compounds. Studies on related compounds, such as the synthesis and pharmacological evaluation of thiadiazoles and thiazoles incorporating a pyrazole moiety, have revealed promising anticancer activity (Gomha, Salah, & Abdelhamid, 2014). These findings underscore the potential of structurally similar compounds, including this compound, to serve as lead compounds in the development of new pharmacological agents.
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-6-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O5/c1-2-34-25(33)24-21(16-22(31)30(27-24)20-11-7-6-10-19(20)26)35-17-23(32)29-14-12-28(13-15-29)18-8-4-3-5-9-18/h3-11,16H,2,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPUSUFNOYHYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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